molecular formula C10H11NO B3145006 (5S)-5-phenylpyrrolidin-2-one CAS No. 56553-09-4

(5S)-5-phenylpyrrolidin-2-one

Cat. No.: B3145006
CAS No.: 56553-09-4
M. Wt: 161.2 g/mol
InChI Key: TVESJBDGOZUZRH-VIFPVBQESA-N
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Description

(5S)-5-phenylpyrrolidin-2-one is a useful research compound. Its molecular formula is C10H11NO and its molecular weight is 161.2 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5S)-5-phenylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c12-10-7-6-9(11-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVESJBDGOZUZRH-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N[C@@H]1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Overview of Chiral Heterocycles in Contemporary Synthetic Chemistry

Chiral heterocycles are cyclic compounds containing at least one atom other than carbon within the ring structure and possessing a non-superimposable mirror image. ontosight.ai These molecules are of paramount importance in contemporary synthetic chemistry due to their widespread presence in biologically active compounds, including a vast number of pharmaceuticals, agrochemicals, and natural products. Current time information in Bangalore, IN.caldic.com The specific three-dimensional arrangement, or stereochemistry, of a chiral molecule is critical to its biological function, as it dictates the molecule's ability to interact with chiral biological targets like enzymes and receptors. ontosight.aiebi.ac.uk

The development of asymmetric synthesis, which aims to create chiral molecules with high stereoselectivity, is thus a crucial endeavor. Current time information in Bangalore, IN. This field provides the methods to produce a single, desired enantiomer of a compound, which is often the key to improved efficacy and reduced side effects in medicinal applications. ebi.ac.uk The synthesis of chiral heterocycles, in particular, presents unique challenges and opportunities for chemists to construct complex molecular architectures with precise stereocontrol. Current time information in Bangalore, IN.

Significance of Pyrrolidinone Architectures As Versatile Chiral Building Blocks

Among the vast array of chiral heterocycles, the pyrrolidinone ring system, a five-membered lactam (a cyclic amide), stands out as a privileged scaffold. Substituted chiral pyrrolidines are a common structural motif in a multitude of natural and synthetic compounds with significant biological activity. ucl.ac.ukacs.org The pyrrolidinone architecture serves as a versatile chiral building block in organic synthesis, providing a robust framework upon which further complexity can be built. ucl.ac.ukacs.org

The utility of chiral pyrrolidinone derivatives is extensive. They are frequently employed as chiral auxiliaries, which are temporarily attached to a substrate to direct a stereoselective reaction, and then subsequently removed. wikipedia.orgsigmaaldrich.com This strategy allows for the transfer of chirality from the auxiliary to the target molecule. Furthermore, highly functionalized pyrrolidinones are key components in the field of organocatalysis, where small chiral organic molecules are used to catalyze asymmetric transformations. ucl.ac.uk Derivatives of proline, a natural chiral pyrrolidine (B122466), have been instrumental in the development of modern asymmetric organocatalysis. ucl.ac.ukacs.org The rigid and defined stereochemical nature of the pyrrolidinone scaffold allows for the effective control of the stereochemical outcome of a wide range of chemical reactions. researchgate.net

Stereochemical Importance and Research Focus on the 5s 5 Phenylpyrrolidin 2 One Moiety

Enantioselective Construction of the this compound Core

The direct and selective formation of the this compound stereocenter is paramount for its application in asymmetric synthesis. Methodologies to achieve this include asymmetric catalysis, the use of chiral auxiliaries, and biocatalytic approaches.

Asymmetric catalysis offers an atom-economical and efficient approach for synthesizing chiral molecules by using substoichiometric amounts of a chiral catalyst. chim.it Both organocatalysis and transition metal catalysis have proven to be powerful tools for the enantioselective synthesis of the pyrrolidinone scaffold.

Asymmetric organocatalysis has emerged as a robust strategy for the construction of chiral nitrogen-containing heterocycles. nih.gov Pyrrolidine-based catalysts, particularly those derived from proline, are widely used due to their ability to activate substrates through the formation of enamine or iminium ion intermediates. sigmaaldrich.comsemanticscholar.org The asymmetric Michael addition is a cornerstone reaction in this context, enabling the formation of key C-C bonds with high stereocontrol. mdpi.comtandfonline.commun.ca

For instance, the reaction of aldehydes with nitroolefins, catalyzed by chiral pyrrolidine derivatives, can produce γ-nitro aldehydes which are precursors to γ-lactams. beilstein-journals.orgresearchgate.net Various bifunctional pyrrolidine-based organocatalysts, often incorporating a thiourea (B124793) or another hydrogen-bonding moiety, have been designed to enhance stereoselectivity. mdpi.comnih.gov These catalysts create a highly organized transition state, facilitating the enantioselective synthesis of polysubstituted pyrrolidin-2-ones. nih.gov The reaction of α-ketoamides with α,β-unsaturated aldehydes, for example, proceeds via an aza-Michael/aldol (B89426) domino reaction to yield functionalized 1,3,5-triarylpyrrolidin-2-ones with excellent diastereoselectivities (>20:1) and good to excellent enantioselectivities (60–96% ee). nih.gov

Catalyst TypeReactantsProduct TypeSelectivityReference(s)
Pyrrolidine-basedAldehydes + Nitroolefinsγ-Nitro Aldehydesup to 85% ee beilstein-journals.org
Bifunctional Thiourea-PyrrolidineCyclohexanone + NitroolefinsMichael AdductsHigh stereoselectivity nih.gov
Chiral Pyrrolidine-BenzimidazoleAldehydes/Ketones + Michael AcceptorsAldol/Michael AdductsGood yields, moderate ee tandfonline.com
Diarylprolinol Silyl (B83357) Ethersα-Ketoamides + α,β-Unsaturated Aldehydes1,3,5-Triarylpyrrolidin-2-ones>20:1 dr, 60-96% ee nih.gov

Transition metal catalysis provides powerful and versatile methods for constructing the pyrrolidinone ring with high enantioselectivity. caltech.edu Catalysts based on copper and rhodium are particularly effective in a range of transformations, including cyclizations, C-H functionalization, and conjugate additions. nih.govrsc.orgrsc.org

Copper(I)-Catalyzed Reactions: Chiral copper complexes have been successfully employed in the enantioselective Michael addition reaction of 2,3-dioxopyrrolidine with indole (B1671886) in aqueous media, affording trisubstituted γ-lactams with high yield and excellent enantioselectivity. rsc.org Copper catalysis is also effective in the annulation of O-acyl oximes with cyclic 1,3-diones to produce dihydroindolizin-5(6H)-ones. bohrium.com Furthermore, photoredox/copper-catalyzed cascade radical cyclization/phosphorothiolation of N-allylbromoacetamides has been developed to construct phosphorothiolated 2-pyrrolidinones. acs.org

Rhodium-Catalyzed Reactions: Rhodium catalysts are well-suited for the synthesis of pyrrolidinones from various precursors. The carbonylation of allylamines, such as 1-phenylallylamine, using a Rh₄(CO)₁₂ catalyst in the presence of CO and H₂ gives 5-phenyl-2-pyrrolidinone in good yield. tandfonline.com Rhodium-catalyzed domino conjugate addition-cyclization reactions of olefins with organoboroxines also provide efficient access to pyrrolidin-2-ones. nih.gov More advanced strategies involve the rhodium-catalyzed C-C activation of cyclobutanones, which transforms them into γ-lactams containing a β-quaternary center with excellent enantioselectivity. acs.org

Metal CatalystReaction TypeSubstratesProductSelectivity/YieldReference(s)
Copper(I) Enantioselective Michael Addition2,3-Dioxopyrrolidine + IndoleTrisubstituted γ-lactamHigh yield, excellent ee rsc.org
Copper(I) Aerobic Aminooxygenation4-Pentenylsulfonamides2-Formylpyrrolidines / 2-PyrrolidinonesGood yields nih.govacs.org
Rhodium(I) Carbonylation1-Phenylallylamine5-Phenyl-2-pyrrolidinoneGood yield tandfonline.com
Rhodium(I) Domino Conjugate Addition-CyclizationOlefins + OrganoboroxinesPyrrolidin-2-onesEfficient synthesis nih.gov
Rhodium C-C Activation/Radical MigrationCyclobutanonesγ-Lactams with β-quaternary center90–99% ee acs.org

The use of chiral auxiliaries is a classical and reliable strategy for asymmetric synthesis. scispace.com In this approach, a chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed.

A prominent example is the use of enantiopure α-phenylethylamine as a chiral auxiliary in the asymmetric Michael addition to α,β-unsaturated esters. ucl.ac.uk This method can generate the adducts with over 98% enantiomeric excess. The resulting product can then be cyclized and the auxiliary cleaved to yield the desired chiral pyrrolidinone. Similarly, an enantiodivergent synthesis of 3-amino-4,4-dimethyl-1-phenylpyrrolidin-2-one has been achieved using (R)- or (S)-1-phenylethylamine as the chirality-transfer agent. researchgate.net This strategy highlights the power of chiral amines to control the stereochemistry in the formation of substituted pyrrolidinone rings.

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds, often operating under mild conditions with exceptional stereo- and regioselectivity. acs.org Transaminases (TAs or TAms) have proven particularly effective for the synthesis of chiral amines and, subsequently, lactams like this compound. ucl.ac.uk

A key strategy is dynamic kinetic resolution (DKR), which allows for the theoretical conversion of 100% of a racemic starting material into a single enantiomer of the product. researchgate.net In the synthesis of (R)- and (S)-4-phenylpyrrolidin-2-one, a DKR process was employed starting from a racemic aldehyde. The reaction uses a transaminase, such as the commercially available (R)-selective ATA-117, which catalyzes the enantioselective amination of the aldehyde. researchgate.netqub.ac.uk The in-situ racemization of the aldehyde substrate allows the enzyme to continuously convert the starting material into the desired enantiomerically pure amino intermediate, which then spontaneously cyclizes to form the target lactam in excellent yields and stereoselectivities. researchgate.netresearchgate.net This chemoenzymatic cascade has been successfully applied on a multi-gram scale. researchgate.net

EnzymeStrategySubstrateProductKey FeaturesReference(s)
ω-Transaminase (e.g., ATA-117)Dynamic Kinetic Resolution (DKR)Racemic 4-oxo-4-phenylbutanal(R)-4-Phenylpyrrolidin-2-oneSpontaneous cyclization, >99% ee ucl.ac.ukresearchgate.net
TransaminaseCascade Processγ-Keto estersChiral γ-lactamsConversion of biomass-derived levulinic acid researchgate.net

Asymmetric Catalytic Approaches in Pyrrolidinone Formation

Diastereoselective Pathways to Substituted Phenylpyrrolidin-2-ones

Beyond establishing the initial stereocenter at C5, significant research has focused on the diastereoselective synthesis of more complex, polysubstituted pyrrolidinones. These methods aim to control the relative configuration of new stereocenters as they are introduced onto the pyrrolidinone core.

One versatile approach involves the nucleophilic ring-opening of readily available chiral epoxide or aziridine (B145994) acetates. This is followed by a mild reductive cyclization of the resulting γ-azido ester intermediate to form β,γ-disubstituted γ-lactams. nih.gov This method was successfully extended to the asymmetric synthesis of (4R,5S)-4-hydroxy-5-phenylpyrrolidin-2-one from a chiral epoxide acetate, demonstrating high regio- and stereoselectivity. nih.govresearchgate.net

Another powerful strategy is the use of donor-acceptor (DA) cyclopropanes. A one-pot process involving the reaction of aryl-substituted DA cyclopropanes with anilines, followed by lactamization, yields 1,5-substituted pyrrolidin-2-ones. For example, using a chiral aniline (B41778) allowed for the diastereoselective synthesis of the corresponding (R)-γ-lactam. nih.govmdpi.com Additionally, the reactions of lithium enolates derived from N-atropisomeric 5-substituted-2-pyrrolidinones with various electrophiles proceed with high cis-diastereoselectivity, allowing for the controlled synthesis of 3,5-cis-disubstituted-2-pyrrolidinone derivatives. researchgate.net


Intramolecular Cyclization and Lactamization Methodologies

Intramolecular cyclization and lactamization represent a direct and fundamental approach to the synthesis of pyrrolidin-2-ones. These reactions typically involve the formation of a γ-lactam ring from a linear precursor containing an amine and an ester or carboxylic acid functionality.

A common strategy involves the cyclization of ω-amino acids or their ester derivatives. For instance, 4-aminobutanoic acid derivatives can be cyclized to form the corresponding pyrrolidin-2-one. Titanium(IV) isopropoxide has been shown to promote the cyclization of ω-amino acids, affording good to excellent yields of the corresponding lactams. thieme-connect.de For example, the reaction of 4-aminobutanoic acid with this reagent gives pyrrolidin-2-one in 93% yield. thieme-connect.de

Another approach utilizes the in situ generation of an amine, which then rapidly undergoes intramolecular reaction with an ester group to form the lactam. This method often involves the purification of an amino ester precursor, which upon treatment with a base, liberates the free amine for cyclization. thieme-connect.de The synthesis of 5-(hydroxymethyl)pyrrolidin-2-ones has been achieved through the cyclization of amide dianions with epibromohydrin (B142927). This method involves the generation of amide dianions from N-arylacetamides using n-butyllithium, which then react with epibromohydrin in a regioselective manner to yield the desired products. organic-chemistry.org

The table below summarizes examples of intramolecular cyclization and lactamization reactions for the synthesis of pyrrolidin-2-one derivatives.

Starting MaterialReagent/CatalystProductYield (%)Reference
4-Aminobutanoic acidTitanium(IV) isopropoxidePyrrolidin-2-one93 thieme-connect.de
4-Amino-2-methylbutanoic acidTitanium(IV) isopropoxide3-Methylpyrrolidin-2-one81 thieme-connect.de
4-(N-methylamino)butanoic acidTitanium(IV) isopropoxideN-Methylpyrrolidin-2-one85 thieme-connect.de
N-Arylacetamiden-Butyllithium, Epibromohydrin5-(Hydroxymethyl)pyrrolidin-2-oneHigh organic-chemistry.org

1,3-Dipolar Cycloaddition Reactions for Pyrrolidine Scaffolds

The 1,3-dipolar cycloaddition of azomethine ylides with alkenes is a powerful and convergent method for the construction of the pyrrolidine ring system with high regio- and stereoselectivity. mdpi.comresearchgate.net This strategy has been extensively used to access a wide variety of substituted pyrrolidines, including those with chiral centers.

In a notable example, the enantioselective 1,3-dipolar cycloaddition between imino esters and (Z)-nitroalkenes has been studied using various chiral ligands and silver salts to produce chiral cis-3,4-diaminopyrrolidines. mdpi.com The use of a chiral N,O-ligand/copper(I) complex has also been effective in constructing trans-3,4-diamino derivatives. mdpi.com High yields and enantioselectivities (up to >99% ee) have been achieved in these reactions. acs.org

Furthermore, a ligand-controlled regiodivergent Cu(I)-catalyzed asymmetric intermolecular (3 + 2) cycloaddition of α-substituted iminoesters with β-fluoromethyl β,β-disubstituted enones has been developed. acs.org This method allows for the synthesis of pyrrolidines with two adjacent quaternary stereocenters with high regio-, diastereo-, and enantioselectivity. acs.org The choice of ligand was found to be crucial in tuning the regioselectivity of the cycloaddition. acs.org

The following table presents key findings from studies on 1,3-dipolar cycloaddition reactions for pyrrolidine synthesis.

Azomethine Ylide PrecursorDipolarophileCatalyst/LigandProductYield (%)ee (%)Reference
Imino esters(Z)-NitroalkenesChiral ligands/Silver saltscis-3,4-DiaminopyrrolidinesGoodup to 99 mdpi.com
α-Substituted iminoestersβ-Fluoromethyl β,β-disubstituted enonesCu(I)/P,N-ligandPyrrolidines with two quaternary stereocentersup to >99up to >99 acs.org
Aryl-substituted azomethine ylidesN-MethylmaleimideCFAM ligand/AgOAcAryl-substituted pyrrolidinesGood to excellentAcceptable nih.gov
Azomethine ylidesα-Fluoro-α,β-unsaturated arylketonesCu(OAc)₂/(S)-tol-BINAPChiral 4-fluoropyrrolidines-- nih.gov

Nucleophilic Additions and Cascade Processes (e.g., Nitro-Mannich, Michael Addition)

Cascade reactions involving nucleophilic additions, such as the nitro-Mannich and Michael reactions, provide an efficient pathway to construct densely functionalized pyrrolidin-2-ones in a single pot. acs.orgucl.ac.uk These multi-component reactions allow for the rapid assembly of complex molecular architectures with high stereocontrol.

A one-pot synthesis of 1,3,5-trisubstituted 4-nitropyrrolidin-2-ones has been developed through a copper-catalyzed conjugate addition of diorganozinc reagents to a nitroacrylate, followed by a nitro-Mannich reaction and in situ lactamization. acs.org This method has been shown to be versatile with a wide range of N-protected aldimines, affording the products as single diastereoisomers in good yields. acs.org An enantioselective version of this reaction has also been developed, leading to highly crystalline products that can be recrystallized to enantiopurity. acs.org

Another powerful cascade involves a nitro-Mannich/hydroamination sequence. acs.org This one-pot reaction combines an asymmetric bifunctional organocatalytic nitro-Mannich reaction with a gold-catalyzed allene (B1206475) hydroamination to produce trisubstituted pyrrolidine derivatives in good yields and with excellent diastereo- and enantioselectivities. acs.org

The table below highlights examples of cascade processes for the synthesis of pyrrolidin-2-one derivatives.

Reaction TypeReactantsCatalystProductYield (%)DiastereoselectivityEnantioselectivity (%)Reference
Conjugate Addition/Nitro-Mannich/LactamizationDiorganozinc reagents, Nitroacrylate, AldiminesCopper1,3,5-Trisubstituted 4-nitropyrrolidin-2-ones33-84Single diastereoisomer- acs.org
Asymmetric Conjugate Addition/Nitro-Mannich/LactamizationDiethylzinc, Nitroacrylate, AldimineCopper/Chiral ligandEnantioenriched 4-nitropyrrolidin-2-oneHigh-High (after recrystallization) acs.org
Nitro-Mannich/Hydroamination CascadeNitroallene, N-Cbz iminesOrganocatalyst/Gold catalystTrisubstituted pyrrolidines32-67Excellent85-96 acs.org
Nitro-Mannich/Lactamization CascadeAldehydes, Amines, Nitroalkanes-Polysubstituted pyrrolidin-2-ones45-87>10:1- ucl.ac.uk

Strategies Involving Donor-Acceptor Cyclopropanes

Donor-acceptor (D-A) cyclopropanes are versatile three-carbon building blocks that can undergo a variety of transformations to form five-membered rings, including pyrrolidines and pyrrolidin-2-ones. nih.govacs.orgacs.org These reactions often proceed through a formal [3+2] cycloaddition pathway.

A straightforward synthetic route to 1,5-substituted pyrrolidin-2-ones involves the Lewis acid-catalyzed opening of a D-A cyclopropane (B1198618) with primary amines, such as anilines and benzylamines. nih.govnih.gov This is followed by in situ lactamization and dealkoxycarbonylation to afford the desired products. nih.govnih.gov This method is applicable to a wide range of D-A cyclopropanes and primary amines. nih.gov

In another approach, D-A cyclopropanes can react with imines in the presence of a Lewis acid to yield substituted pyrrolidines. acs.orgacs.org For instance, MgI₂ has been found to be an effective Lewis acid for the reaction of D-A cyclopropanes with 1,3,5-triazinanes, which serve as formylimine surrogates, to produce 2-unsubstituted pyrrolidines in high yields. acs.org Furthermore, stereoretentive [3+2] cycloaddition of nonracemic D-A cyclopropanes with imines has been achieved using a nickel(II) perchlorate (B79767) catalyst, leading to highly enantiomerically enriched pyrrolidine products. acs.org

The following table summarizes synthetic strategies for pyrrolidine derivatives using donor-acceptor cyclopropanes.

Donor-Acceptor CyclopropaneReactantCatalystProductYield (%)Enantiomeric Excess (%)Reference
2-Aryl/Alkenylcyclopropane-1,1-diestersPrimary AminesLewis Acid1,5-Substituted Pyrrolidin-2-onesModerate to Good- nih.govnih.gov
Various D-A Cyclopropanes1,3,5-TriazinanesMgI₂2-Unsubstituted Pyrrolidinesup to 93- acs.org
Nonracemic D-A CyclopropanesIminesNickel(II) perchlorateEnantioenriched Substituted PyrrolidinesGoodHigh retention acs.org

Nucleophilic Ring-Opening of Chiral Epoxide and Aziridine Acetates

The nucleophilic ring-opening of strained three-membered rings like epoxides and aziridines provides a powerful and stereospecific method for the synthesis of functionalized acyclic precursors, which can then be cyclized to form pyrrolidin-2-ones. nih.govwikipedia.org This strategy allows for the controlled introduction of stereocenters.

A highly regio- and stereoselective synthesis of β,γ-disubstituted γ-lactams has been developed from readily available epoxide and aziridine acetates. nih.gov The key steps involve the regio- and diastereocontrolled nucleophilic ring-opening of these heterocycles, followed by a mild reductive cyclization of the resulting γ-azido ester intermediate. nih.gov This methodology has been successfully applied to the asymmetric synthesis of (4R,5S)-4-hydroxy-5-phenylpyrrolidin-2-one from a chiral epoxide acetate. nih.gov The reactions are characterized by the use of inexpensive reagents and mild conditions, with high chemical efficiency. nih.gov

Aziridines, particularly N-activated aziridine-2-carboxylates, are reactive substrates for nucleophilic ring-opening reactions. wikipedia.orgclockss.org While heteroatom nucleophiles typically attack the C3 position, carbon nucleophiles can exhibit less regioselectivity. clockss.org The ring-opening of epoxides with amines followed by ring-closing with the Mitsunobu reaction is another established route to aziridines, which can then be further manipulated. wikipedia.org Hot water has also been shown to promote the ring-opening of epoxides and aziridines with various nucleophiles, acting as a modest acid catalyst, reactant, and solvent. acs.org

The table below provides examples of pyrrolidin-2-one synthesis via the ring-opening of epoxides and aziridines.

Three-membered HeterocycleNucleophileKey StepsProductStereochemistryReference
Chiral Epoxide AcetateAzideRegio- and diastereocontrolled ring-opening, Reductive cyclization(4R,5S)-4-hydroxy-5-phenylpyrrolidin-2-oneHigh nih.gov
Epoxide/Aziridine AcetatesAzideNucleophilic ring-opening, Reductive cyclization of γ-azido esterβ,γ-Disubstituted γ-lactamsanti or syn nih.gov
EpoxidesAminesRing-opening, Mitsunobu reaction (for aziridine formation)Aziridines (precursors to pyrrolidines)- wikipedia.org
Epoxides/AziridinesWater, Amines, Sodium azide, ThiophenolRing-opening in hot waterRing-opened products (precursors to lactams)- acs.org

This compound as a Chiral Auxiliary and Ligand Scaffold

A chiral auxiliary is an enantiomerically pure compound that, when temporarily incorporated into a prochiral substrate, directs a chemical reaction to favor one diastereomer over another. bath.ac.uk The this compound moiety is well-suited for this role due to its conformational rigidity and the steric bulk of the phenyl group, which effectively shields one face of the reactive center.

The asymmetric reduction of prochiral ketones and imines is a fundamental transformation in organic synthesis, providing access to valuable chiral alcohols and amines. mdpi.com Chiral auxiliaries derived from amino acids and related structures are frequently employed to control the stereochemical outcome of these reductions. For instance, the Corey-Bakshi-Shibata (CBS) reduction utilizes chiral oxazaborolidine catalysts, which are often prepared from chiral β-amino alcohols, to achieve high enantioselectivity. organic-chemistry.org

The principle of using chiral scaffolds extends to polymer-supported reagents. A chiral polymeric reagent prepared from borane (B79455) and an (S)-tyrosine-derived amino alcohol, which features a structure analogous to a phenyl-substituted propanol, has been shown to be effective in the asymmetric reduction of aromatic ketones and oxime ethers, yielding optically active alcohols and amines with high purity. psu.edu In these systems, the chiral reagent forms a complex with a reducing agent like borane. The steric environment created by the chiral ligand, such as the bulky phenyl group, dictates the trajectory of hydride delivery to the prochiral substrate, leading to a preferred stereoisomer. Prolinamide-based organocatalysts have also demonstrated high efficiency and enantioselectivity in the trichlorosilane (B8805176) reduction of ketimines. mdpi.com The mechanism involves the formation of a supramolecular complex between the catalyst, HSiCl3, and the substrate, where the stereochemical outcome is dictated by the catalyst's structure. mdpi.com

The formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with control over the resulting stereochemistry is crucial for building molecular complexity. uni-graz.atnih.gov The this compound framework has proven instrumental in guiding such transformations.

A notable example is the highly diastereoselective synthesis of substituted pyrrolidinones via a one-pot nitro-Mannich reaction. ucl.ac.uk This sequence involves the conjugate addition of a diorganozinc species to a nitroacrylate, followed by an in-situ nitro-Mannich reaction and subsequent lactamization. The process generates three contiguous stereocenters with high diastereoselectivity, affording the pyrrolidinone structure as a single diastereoisomer in many cases. ucl.ac.uk The stereochemistry at the 5-position, bearing the phenyl group, plays a crucial role in directing the approach of the incoming nucleophiles and electrophiles to establish the relative configuration of the new stereocenters.

Similarly, palladium-catalyzed reactions have been developed for the stereoselective synthesis of disubstituted protected pyrrolidines. umich.edu These methods achieve the formation of both a C-N and a C-C bond in a single step, generating up to two stereocenters with high diastereoselectivity (>20:1). umich.edu The inherent chirality of the starting pyrrolidine derivative, analogous to the this compound scaffold, is key to controlling the stereochemical course of the catalytic cycle.

The following table summarizes representative results for the diastereoselective synthesis of pyrrolidinones, highlighting the influence of the C5-substituent.

Table 1: Diastereoselective Synthesis of Pyrrolidinones via Nitro-Mannich Reaction ucl.ac.uk

Imine Substituent (R) Product Yield (%) Diastereomeric Ratio
Phenyl (3S,4S,5R)-3-Ethyl-4-nitro-1,5-diphenylpyrrolidin-2-one 84 >95:5
4-Methoxyphenyl (3S,4S,5R)-3-Ethyl-1-(4-methoxyphenyl)-4-nitro-5-phenylpyrrolidin-2-one 63 >95:5
2-Methoxybenzyl (3S,4S,5R)-3-Ethyl-1-(2-methoxybenzyl)-4-nitro-5-phenylpyrrolidin-2-one 57 >95:5

Beyond its use as a transient auxiliary, the phenylpyrrolidinone unit serves as a rigid scaffold for constructing more complex chiral ligands for metal-catalyzed reactions. nih.gov Its defined three-dimensional structure allows for the precise positioning of coordinating atoms, which in turn creates a well-defined chiral pocket around the metal center.

This strategy has been employed in the synthesis of potent and selective antagonists for ionotropic glutamate (B1630785) receptors (iGluRs). nih.gov In this context, the pyrrolidine ring acts as a conformationally restricted backbone onto which various aryl groups are attached. A key synthetic step involved a C(sp3)-H activation/arylation on an N-Boc-D-proline derivative, demonstrating the utility of the pyrrolidine core as a template for building stereochemically complex molecules. nih.gov

Furthermore, the pyrrolidinone motif has been incorporated into ligands for transition metal catalysis. For instance, a molecule containing a (2-oxo-1-phenyl-pyrrolidin-3-ylidene) moiety was used as a key intermediate in an intramolecular Heck reaction to synthesize complex heterocyclic structures. acs.org The geometry and electronics of the ligand, dictated by the phenylpyrrolidinone core, are crucial for the efficiency and selectivity of the palladium-catalyzed C-C bond formation.

Integration into Chiral Organocatalysts

Organocatalysis, the use of small organic molecules as catalysts, has become a third pillar of asymmetric synthesis alongside biocatalysis and metal catalysis. nih.gov Pyrrolidine derivatives, most famously L-proline, are among the most successful classes of organocatalysts.

The catalytic power of proline and its derivatives stems from their ability to form nucleophilic enamines or electrophilic iminium ions with carbonyl substrates. nih.govscienceopen.com The substitution pattern on the pyrrolidine ring is critical for tuning the catalyst's reactivity and selectivity. nih.gov Introducing a bulky substituent at the C5-position, such as a phenyl group in this compound, directly influences the steric environment of the catalytic site.

Research has shown that the substituent at the 5-position of the pyrrolidine ring plays a significant role in stereocontrol. acs.org While a methyl group at this position can cooperatively contribute to the stereocontrolling effect of other functional groups on the catalyst, it does not significantly affect the enamine conformation on its own. acs.org However, more sterically demanding groups like the phenyl group are expected to exert a much stronger influence. Organocatalysts such as diarylprolinol silyl ethers, which are structurally related to phenylpyrrolidine derivatives, are highly effective for a range of enantioselective transformations, including aldol reactions, Michael additions, and epoxidations. nih.govscienceopen.com The design of these catalysts often involves fine-tuning the steric and electronic properties of the C5-substituent to achieve optimal performance for a specific reaction. nih.gov

The stereochemical outcome of reactions catalyzed by pyrrolidine derivatives is generally rationalized by mechanistic models involving enamine or iminium ion intermediates. rsc.org In a typical enamine-mediated reaction, the chiral pyrrolidine catalyst condenses with a carbonyl donor (e.g., an aldehyde or ketone) to form a chiral enamine. acs.org This enamine, which is more nucleophilic than the parent carbonyl compound, then attacks an electrophile.

The stereoselectivity of this attack is governed by the conformation of the enamine and the trajectory of the electrophile's approach. The substituent at the C5-position of the pyrrolidine ring plays a crucial role in this process. acs.org A bulky C5-substituent, like the phenyl group in this compound, effectively blocks one face of the enamine's double bond. rsc.orgscispace.com This steric shielding forces the electrophile to approach from the less hindered face, leading to the preferential formation of one enantiomer of the product. rsc.org For catalysts lacking a directing acidic proton, this steric control model is the primary determinant of stereoselectivity. scispace.com After the C-C bond is formed, the resulting iminium intermediate is hydrolyzed, releasing the chiral product and regenerating the catalyst to complete the catalytic cycle. rsc.org

Table 2: List of Mentioned Compounds

Compound Name
This compound
(S)-proline
(3S,4S,5R)-3-Ethyl-4-nitro-1,5-diphenylpyrrolidin-2-one
(3S,4S,5R)-3-Ethyl-1-(4-methoxyphenyl)-4-nitro-5-phenylpyrrolidin-2-one
(3S,4S,5R)-3-Ethyl-1-(2-methoxybenzyl)-4-nitro-5-phenylpyrrolidin-2-one
(3S,4S,5R)-3-Ethyl-4-nitro-1-(naphthalen-1-yl)-5-phenylpyrrolidin-2-one
Borane
Trichlorosilane
(S)-tyrosine
L-proline
N-Boc-D-proline
Diarylprolinol silyl ethers

Derivatization and Functionalization Strategies of the 5s 5 Phenylpyrrolidin 2 One Scaffold

N-Alkylation and N-Acylation Strategies on the Pyrrolidinone Nitrogen

The nitrogen atom of the pyrrolidinone ring is a common site for functionalization, allowing for the introduction of a wide range of substituents through N-alkylation and N-acylation reactions. These modifications can significantly alter the steric and electronic properties of the molecule, influencing its biological activity and providing handles for further chemical transformations.

N-Alkylation is typically achieved by treating the (5S)-5-phenylpyrrolidin-2-one with an alkyl halide in the presence of a base. The choice of base and reaction conditions can be crucial for achieving high yields and avoiding side reactions. Common bases include sodium hydride (NaH), which irreversibly deprotonates the lactam nitrogen to form the corresponding sodium salt, followed by nucleophilic substitution with the alkyl halide. Alternative bases such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) can also be employed for the N-alkylation of related imidazopyridine systems, a strategy that can be adapted for the pyrrolidinone scaffold amanote.com.

A more recent and milder approach to N-alkylation involves a metallaphotoredox-catalyzed method. This strategy utilizes a halogen abstraction-radical capture (HARC) mechanism, enabling the coupling of various N-nucleophiles with a broad range of primary, secondary, and tertiary alkyl bromides at room temperature under visible light irradiation researchgate.net. This method offers a valuable alternative to traditional SN2-type alkylations, which can be limited by substrate scope and competing elimination reactions researchgate.net.

N-Acylation introduces an acyl group onto the pyrrolidinone nitrogen, forming an N-acylpyrrolidinone. This is a common strategy for protecting the nitrogen atom or for introducing specific functional groups. The reaction is typically carried out using an acyl chloride or an acid anhydride (B1165640) in the presence of a base. For instance, N-acylation of amides can be achieved with acyl chlorides in the presence of an organic base like N,N-diisopropylethylamine (DIPEA) libretexts.org. In some cases, the reaction can be catalyzed by Lewis acids. Bismuth(III) salts, for example, have been shown to be effective catalysts for the N-acylation of sulfonamides with both acid chlorides and anhydrides under solvent-free conditions or in heterogeneous systems youtube.com. These methods can be readily applied to the N-acylation of this compound.

Table 1: Examples of N-Alkylation and N-Acylation Reactions

Reaction TypeReagents and ConditionsProduct Type
N-AlkylationAlkyl halide, NaH, THFN-Alkyl-(5S)-5-phenylpyrrolidin-2-one
N-AlkylationAlkyl bromide, Cu(II) salt, photocatalyst, visible lightN-Alkyl-(5S)-5-phenylpyrrolidin-2-one
N-AcylationAcyl chloride, DIPEA, CH2Cl2N-Acyl-(5S)-5-phenylpyrrolidin-2-one
N-AcylationAcid anhydride, BiCl3 (cat.), solvent-freeN-Acyl-(5S)-5-phenylpyrrolidin-2-one

Functionalization at the Pyrrolidinone Ring Carbons (C-3, C-4)

Functionalization of the carbon backbone of the pyrrolidinone ring, specifically at the C-3 and C-4 positions, allows for the introduction of additional substituents and the creation of new stereocenters, leading to a significant increase in molecular complexity.

The C-3 position, being alpha to the carbonyl group, is amenable to functionalization via enolate chemistry. Treatment of N-protected this compound with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) generates the corresponding enolate. This enolate can then react with various electrophiles, most commonly alkyl halides, in an alkylation reaction to introduce a substituent at the C-3 position libretexts.orgyoutube.comyoutube.com. The stereochemical outcome of this reaction can often be controlled by the existing stereocenter at C-5, leading to diastereoselective alkylation. The choice of base and reaction temperature can influence the regioselectivity of enolate formation in unsymmetrical ketones, a principle that can be extended to substituted pyrrolidinones libretexts.org.

Another important reaction for C-C bond formation is the Michael addition , or conjugate addition, where a nucleophile adds to an α,β-unsaturated carbonyl compound youtube.com. To functionalize the pyrrolidinone ring via a Michael addition, an unsaturated derivative, such as (5S)-5-phenyl-Δ³-pyrrolin-2-one, would be required. The stabilized enolate of a Michael donor can then add to the β-carbon of the unsaturated pyrrolidinone, the Michael acceptor youtube.com. Thia-Michael additions, utilizing sulfur nucleophiles, are also a well-established method for C-S bond formation in conjugate systems srce.hr.

More advanced techniques such as C-H functionalization offer a direct approach to modifying the pyrrolidinone ring without the need for pre-functionalized substrates. For instance, dirhodium tetracarboxylate-catalyzed reactions of aryldiazoacetates with N-Boc-2,5-dihydro-1H-pyrrole have been shown to result in highly enantio- and diastereoselective C-H functionalization at the α-N C-2 position (equivalent to the C-3 position of the pyrrolidinone) nih.gov.

Table 2: Strategies for Functionalization at Pyrrolidinone Ring Carbons

PositionReaction TypeKey Features
C-3Enolate AlkylationDiastereoselective introduction of alkyl groups.
C-3/C-4Michael AdditionRequires an unsaturated pyrrolidinone derivative.
C-3C-H FunctionalizationDirect modification of the C-H bond.

Stereoselective Introduction of Additional Stereocenters

The inherent chirality of this compound makes it an excellent starting material for the synthesis of molecules with multiple stereocenters. The existing stereocenter at the C-5 position can effectively direct the stereochemical outcome of subsequent reactions.

One powerful strategy involves the generation of a cyclic N-acyliminium ion from the N-acylated this compound. These electrophilic intermediates can then react with a variety of nucleophiles in a highly stereoselective manner. For example, the addition of potassium alkyltrifluoroborates to cyclic N-acyliminium ions derived from a substituted pyrrolidin-2-one has been shown to afford 5-substituted products with a high degree of diastereoselectivity, predominantly forming the anti diastereomer unifesp.br. The stereochemical outcome is dictated by the preferential attack of the nucleophile on the less sterically hindered face of the N-acyliminium ion.

The stereoselective reduction of a substituted pyrrole (B145914) ring can also be a powerful tool for introducing multiple stereocenters. By first functionalizing the pyrrolidinone ring and then performing a catalytic hydrogenation, it is possible to generate highly substituted pyrrolidines with excellent diastereoselectivity nih.govresearchgate.net. The initial stereocenter often directs the facial selectivity of the hydrogenation process.

Furthermore, a one-pot photo-enzymatic cascade process has been developed for the enantioselective C(sp³)–H functionalization of saturated N-heterocyclic scaffolds. This approach combines a light-driven C–N cross-coupling reaction with a biocatalytic carbene transfer to produce chiral α-functionalized phenylpyrrolidine compounds with high stereoselectivity rsc.org.

Table 3: Methods for Stereoselective Introduction of Stereocenters

MethodKey Intermediate/ReactionStereochemical Control
Nucleophilic AdditionCyclic N-acyliminium ionFacial attack directed by the existing stereocenter.
Catalytic HydrogenationSubstituted pyrrole/pyrrolinoneSubstrate-controlled diastereoselectivity.
Photo-enzymatic CascadeBiocatalytic carbene transferHigh enantioselectivity through enzymatic catalysis.

Cascade and Domino Reactions for Scaffold Diversification

Cascade and domino reactions are powerful synthetic strategies that allow for the formation of multiple chemical bonds in a single synthetic operation, leading to a rapid increase in molecular complexity from simple starting materials. These reactions are highly atom-economical and can be used to generate diverse libraries of compounds based on the this compound scaffold.

A notable example is the aza-Michael addition-cyclization cascade . In this reaction, the addition of a primary amine to an unsaturated ester can be followed by an intramolecular amidation-cyclization to form a stable 5-membered N-substituted pyrrolidone ring frontiersin.org. This strategy can be envisioned for the diversification of appropriately functionalized derivatives of this compound.

Another powerful cascade reaction is the nitro-Mannich/lactamization cascade . This one-pot reaction has been developed for the direct synthesis of 1,3,5-trisubstituted 4-nitropyrrolidin-2-ones with high levels of diastereoselectivity nih.gov. Although this method builds the pyrrolidinone ring, the principles can be adapted for the further functionalization of existing pyrrolidinone scaffolds.

The synthesis of highly substituted pyroglutamates, which are derivatives of pyrrolidin-2-one, has been achieved through a domino Michael addition–Claisen rearrangement–lactamisation approach unifesp.brnih.gov. This sequence demonstrates the potential for complex transformations on the pyroglutamate (B8496135) core, which is closely related to the this compound scaffold.

Table 4: Cascade and Domino Reactions for Pyrrolidinone Scaffold Diversification

Reaction NameKey TransformationsOutcome
Aza-Michael Addition-CyclizationConjugate addition, intramolecular amidationFormation of N-substituted pyrrolidones.
Nitro-Mannich/LactamizationNitro-Mannich reaction, lactamizationSynthesis of highly substituted pyrrolidin-2-ones.
Michael-Claisen-LactamizationMichael addition, Claisen rearrangement, lactamizationAccess to complex substituted pyroglutamates.

Metal-Catalyzed Cross-Coupling and Annulation Reactions

Metal-catalyzed cross-coupling and annulation reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions can be applied to derivatives of this compound to introduce aryl, vinyl, or other functional groups, as well as to construct fused ring systems.

Palladium-catalyzed cross-coupling reactions , such as the Suzuki, Heck, and Sonogashira reactions, are widely used. For instance, the Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene libretexts.orgyoutube.comwikipedia.orgorganic-chemistry.org. This reaction could be applied to an N-alkenyl derivative of this compound to introduce substituents at the terminus of the alkenyl chain.

Direct α-arylation of the pyrrolidinone ring at the C-3 position is also possible through palladium catalysis. The enantioselective, palladium-catalyzed α-arylation of N-Boc pyrrolidine (B122466) has been reported, demonstrating a powerful method for constructing a C-C bond at the position alpha to the nitrogen acs.orgdntb.gov.ua. This methodology could be adapted for the C-3 arylation of the this compound scaffold. A palladium-catalyzed tandem N-arylation/carboamination reaction has also been developed for the stereoselective synthesis of N-aryl-2-benzyl pyrrolidines, showcasing the potential for complex, multi-component transformations nih.gov.

Annulation reactions are used to construct new rings fused to the existing pyrrolidinone scaffold, leading to the formation of bicyclic and polycyclic structures. While specific examples starting from this compound are not abundant in the readily available literature, general strategies for the synthesis of fused N-heterocycles often employ metal-catalyzed or non-metal-assisted reactions taylorfrancis.com. The synthesis of bicyclic pyrrolidine derivatives has been achieved through the reduction of N-substituted isoindole derivatives, which can be seen as a form of annulation followed by reduction researchgate.netresearchgate.net. Intramolecular Robinson annulation, catalyzed by amino acid salts, provides a route to tricyclic ring structures and demonstrates the power of annulation in building complex molecular architectures nih.gov.

Table 5: Metal-Catalyzed Reactions for Scaffold Modification

Reaction TypeCatalyst/ReagentsApplication on Pyrrolidinone Scaffold
Heck ReactionPalladium catalyst, baseFunctionalization of N-alkenyl derivatives.
α-ArylationPalladium catalyst, aryl halideC-C bond formation at the C-3 position.
AnnulationVarious catalystsConstruction of fused bicyclic and polycyclic systems.

Mechanistic Insights and Computational Studies Pertaining to 5s 5 Phenylpyrrolidin 2 One Chemistry

Theoretical Studies on Reaction Mechanisms and Transition States

Computational chemistry has become an indispensable tool for elucidating the intricate mechanisms of chemical reactions. In the context of pyrrolidinone synthesis, theoretical studies, particularly those employing Density Functional Theory (DFT), have provided profound insights into reaction pathways and the structures of transition states.

For instance, in the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones, a possible reaction mechanism was proposed based on computational results. chimia.ch DFT calculations were instrumental in demonstrating that kinetic selectivity is more significant than thermodynamic selectivity in the formation of the main products. chimia.ch

Mechanistic studies on the synthesis of pyrrolidines via copper-catalyzed intramolecular C–H amination have also benefited from DFT investigations, which helped to propose a catalytic cycle through a Cu(I)/Cu(II) pathway. emich.edu Furthermore, theoretical studies have been employed to differentiate between proposed mechanisms for the formation of fulleropyrrolidines, highlighting the power of computational analysis in validating or refuting hypothetical reaction pathways. chemrxiv.org

In the context of stereoselective synthesis, DFT calculations have been used to unveil the mechanism for the stereospecific synthesis of cyclobutanes from pyrrolidines through the formation of 1,4-biradical intermediates. acs.org These studies help in understanding the factors that govern the stereochemical outcome of reactions involving the pyrrolidine (B122466) scaffold.

A theoretical study on the 1,3-dipolar cycloaddition between an azomethine ylide and an alkene, a common method for synthesizing pyrrolidine rings, was performed using DFT with the 6-311++G(d,p) basis set to understand the interaction between the HOMO of the azomethine and the LUMO of the alkene. rsc.org

Table 1: Computational Methods in Pyrrolidinone Reaction Mechanism Studies

Reaction Type Computational Method Key Insights
Pyrrolidine-2,3-dione synthesis DFT Kinetic vs. thermodynamic control chimia.ch
Copper-catalyzed C–H amination DFT Proposed Cu(I)/Cu(II) catalytic cycle emich.edu
Fulleropyrrolidine formation AM1, DFT Differentiation between possible mechanisms chemrxiv.org
Cyclobutane synthesis from pyrrolidines DFT Elucidation of stereospecific mechanism acs.org

Predictive Modeling of Enantioselectivity and Diastereoselectivity

The ability to predict the stereochemical outcome of a reaction is a central goal in modern organic synthesis. Computational modeling has emerged as a powerful approach to forecast both enantioselectivity and diastereoselectivity in reactions leading to chiral molecules like (5S)-5-phenylpyrrolidin-2-one.

DFT studies have been instrumental in understanding the origins of diastereoselectivity. For example, in the diastereoselective synthesis of disubstituted pyrrolidines via C–H bond amination, DFT studies guided the systematic design of catalysts, leading to an optimized diastereoselective cyclization. nih.gov Similarly, in the synthesis of densely substituted pyrrolidines through a [3+2] cycloaddition, DFT calculations were performed to understand the influence of an N-tert-butanesulfinyl group on the diastereoselectivity. nih.govacs.org These calculations revealed that a notable interaction can exist between the oxygen atom of the sulfinyl group and the silver atom of the metallodipole, influencing the stereochemical outcome. nih.gov

The prediction of enantioselectivity is also being addressed through computational methods. Machine learning (ML) is becoming an increasingly valuable tool in this domain. nih.gov By developing fully informatics-guided workflows, researchers are leveraging artificial intelligence and machine learning to accelerate the discovery and optimization of catalysts for enantioselective transformations. chimia.chnih.gov These approaches can be mechanistically agnostic, serving as a platform to identify high-performing catalysts that can then be studied more deeply to understand the origins of selectivity. chimia.chnih.gov Reaction-based machine learning representations are being developed to predict the enantioselectivity of organocatalysts, achieving low mean absolute errors in predicting activation energies compared to DFT computations. rsc.org

Table 2: Examples of Predictive Modeling in Pyrrolidine Synthesis

Stereoselectivity Type Method Application Key Finding
Diastereoselectivity DFT C–H amination for disubstituted pyrrolidines Catalyst design guided by computational insights improved diastereoselectivity nih.gov
Diastereoselectivity DFT [3+2] cycloaddition for substituted pyrrolidines Interaction between sulfinyl group and metal catalyst influences diastereoselectivity nih.gov
Enantioselectivity Machine Learning General enantioselective catalysis AI and ML can accelerate catalyst discovery and optimization chimia.chnih.gov

Conformational Analysis and Stereochemical Relationships within the Pyrrolidinone Ring

The biological activity and chemical reactivity of cyclic molecules are often dictated by their three-dimensional structure, particularly the conformation of the ring system. For the pyrrolidinone ring, which is a five-membered heterocycle, the conformation is typically non-planar to alleviate torsional strain. The two most common low-energy conformations are the "envelope" and "twist" (or "half-chair") forms.

In the envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. In the twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three. The specific conformation adopted by a substituted pyrrolidinone, such as this compound, will depend on the nature and stereochemistry of the substituents, which seek to minimize steric interactions.

X-ray crystallography is a powerful technique for determining the solid-state conformation of molecules. For example, the crystal structure of a derivative, [(2S,5R)-1-methyl-5-phenylpyrrolidin-2-yl]diphenylmethanol, revealed that the pyrrolidine ring adopts an envelope conformation, with the carbon atom bearing the phenyl group acting as the "flap" atom. nih.gov In another case, (5R)-5-[(2S,5S*)-1-methoxy-5-phenylpyrrolidin-2-yl]-3-methylfuran-2(5H)-one, the pyrrolidine ring was found to be in a twist conformation. nih.govmdpi.comresearchgate.net

Computational methods can also be used to probe the conformational landscape of the pyrrolidinone ring and to understand the influence of substituents on its geometry. For instance, it has been shown that selective fluorination of the pyrrolidine ring in proline motifs can induce significant conformational changes that impact the structure and biological roles of modified peptides and proteins.

Table 3: Conformational Data for Substituted Pyrrolidine Rings

Compound Conformation Method of Determination Puckering Parameters
[(2S,5R)-1-methyl-5-phenylpyrrolidin-2-yl]diphenylmethanol Envelope X-ray crystallography q2 = 0.379 (2) Å, φ2 = 32.0 (3) ° nih.gov

Elucidation of Active Site Interactions in Biocatalysis

Biocatalysis offers a powerful and environmentally friendly approach to the synthesis of chiral molecules with high enantioselectivity. Understanding the interactions between a substrate or inhibitor and the active site of an enzyme is crucial for designing more efficient biocatalysts and potent drugs.

In the context of this compound and its derivatives, computational and experimental studies can shed light on these interactions. For example, a one-pot photo-enzymatic cascade process has been developed for the enantioselective C(sp3)–H functionalization of saturated N-heterocyclic scaffolds to produce chiral α-functionalized phenylpyrrolidine compounds. mdpi.com Computational studies in this work helped to elucidate the critical role of active pocket repositioning in the stereoselective regulation of the reaction. mdpi.com These studies also demonstrated that the binding pocket of the enzyme offers a more stable reaction environment, thereby enhancing enantioselectivity. mdpi.com

X-ray crystallography of protein-ligand complexes provides direct evidence of active site interactions. A crystal structure of the SARS-CoV-2 NSP3 macrodomain in complex with a compound containing the this compound moiety has been determined. acs.org Analysis of such structures can reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent forces that govern the binding of the ligand to the enzyme's active site.

These insights are invaluable for the rational design of new biocatalysts with improved activity and selectivity, as well as for the development of novel therapeutic agents that target specific enzyme active sites.

Q & A

Q. What are the key considerations for synthesizing (5S)-5-phenylpyrrolidin-2-one with high enantiomeric purity?

To achieve high enantiomeric purity, use chiral starting materials or catalysts that preserve stereochemical integrity. For example, SmI₂-mediated coupling reactions in anhydrous tetrahydrofuran (THF) at low temperatures (-60°C) minimize racemization . Optical purity can be maintained by employing enantiomerically pure precursors and monitoring reaction progress via chiral HPLC or polarimetry. Post-synthesis purification via flash chromatography (e.g., silica gel with EtOAc/hexane gradients) further isolates the desired enantiomer .

Q. How can the absolute configuration of this compound be determined experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining absolute configuration. Using SHELX software (e.g., SHELXL for refinement), crystallographic data (e.g., orthorhombic space group P2₁2₁2₁, a = 6.5427 Å, b = 10.8219 Å, c = 19.8397 Å) can resolve stereochemistry with R factors below 0.05 . Complementary methods include vibrational circular dichroism (VCD) or nuclear Overhauser effect (NOE) NMR spectroscopy to confirm spatial arrangements .

Q. What are common impurities in this compound, and how are they identified?

Common impurities include residual solvents (e.g., THF), stereoisomers, or oxidized byproducts. Gas chromatography-mass spectrometry (GC-MS) identifies volatile impurities, while liquid chromatography-tandem mass spectrometry (LC-MS/MS) detects non-volatile contaminants. High-resolution NMR (e.g., ¹³C DEPT-135) can distinguish diastereomers via coupling patterns .

Advanced Research Questions

Q. How can stereochemical inversion during this compound synthesis be mitigated?

Stereochemical integrity is sensitive to reaction conditions. Avoid protic solvents and elevated temperatures, which promote racemization. Use chiral auxiliaries (e.g., 4-methoxybenzyl groups) to stabilize intermediates, as demonstrated in SmI₂-mediated coupling reactions . Kinetic resolution via enzymatic catalysis (e.g., lipases) can also enhance enantioselectivity .

Q. How should researchers address conflicting reports on the biological activity of this compound derivatives?

Discrepancies may arise from impurities, stereochemical variability, or assay conditions. Validate compound purity via LC-MS and SC-XRD. Replicate assays under controlled conditions (e.g., pH, temperature) and use standardized cell lines. Surface interactions (e.g., adsorption to labware) may alter bioavailability; pre-treat surfaces with silanizing agents to minimize non-specific binding .

Q. What strategies optimize reaction yields for this compound derivatives in multi-step syntheses?

Optimize solvent polarity and catalyst loading. For example, THF enhances SmI₂ solubility, while substoichiometric HMPA improves electron transfer efficiency . Employ flow chemistry for exothermic steps to control temperature gradients. Use design of experiments (DoE) to identify critical parameters (e.g., molar ratios, reaction time) .

Q. How do environmental factors influence the stability of this compound in experimental setups?

Surface chemistry (e.g., glass vs. polymer labware) affects compound degradation. Adsorption to hydrophilic surfaces can be mitigated by using low-binding materials. Monitor stability via accelerated aging studies (40°C/75% RH) and UPLC-UV quantification. Oxidative degradation is minimized by storing samples under inert gas (N₂/Ar) .

Methodological Notes

  • Crystallography : SHELX software remains widely used for small-molecule refinement due to its robustness with high-resolution data .
  • Safety : Handle this compound under inert atmospheres and use PPE (gloves, goggles) to prevent skin/eye irritation .
  • Data Validation : Triangulate structural data (SC-XRD, NMR, FTIR) to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.